molecular formula C18H12FN3O2S B2976247 N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690252-40-5

N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2976247
CAS No.: 690252-40-5
M. Wt: 353.37
InChI Key: ROWALUHXJDEKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. The molecule is distinguished by a carboxamide group linking the core to a 3-fluorophenyl substituent. The fluorine atom at the meta position on the phenyl ring may enhance electronic effects (e.g., dipole moments) and influence bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(3-fluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-10-4-3-7-22-15(10)21-17-13(18(22)24)9-14(25-17)16(23)20-12-6-2-5-11(19)8-12/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWALUHXJDEKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate intermediates under acidic or basic conditions. For example, a condensation reaction between a thieno[2,3-d]pyrimidine derivative and a pyridine derivative can be catalyzed by a strong acid like sulfuric acid or a base like sodium hydroxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile under conditions such as heating in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols; solvents like DMF, DMSO

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, this compound is valuable in organic synthesis and medicinal chemistry.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent, given its ability to modulate biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic structure.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Alternatively, it could bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

N-(2-fluorophenyl) Analog

The ortho-fluorinated analog (N-(2-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide) differs only in the position of the fluorine atom on the phenyl ring.

N-(thiazol-2-yl) Derivative

The compound 9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide replaces the fluorophenyl group with a thiazole ring. The thiazole introduces a sulfur atom, which may alter solubility (logP ~2.1 vs. ~2.8 for the fluorophenyl analog) and electron-withdrawing properties. Preliminary assays indicate reduced cellular uptake for the thiazolyl variant, possibly due to increased polarity .

Core Modifications and Functional Group Replacements

Urea-Linked Analog

The urea derivative (N-(3-chlorophenyl)-N'-{2-[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea) replaces the carboxamide with a urea group. This modification introduces additional hydrogen-bonding capacity, which could enhance target selectivity for proteases or phosphatases. However, the chlorine substituent (vs. fluorine) increases molecular weight (368.5 g/mol vs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₈H₁₃FN₄O₂S ~368.4 3-fluorophenyl Enhanced dipole moment; moderate logP
N-(2-fluorophenyl) analog C₁₈H₁₃FN₄O₂S ~368.4 2-fluorophenyl Higher steric hindrance; reduced binding
N-(thiazol-2-yl) derivative C₁₅H₁₀N₄O₂S₂ 342.4 Thiazole Increased polarity; lower cellular uptake
Urea-linked analog C₂₀H₂₄N₄OS 368.5 3-chlorophenyl; urea Higher lipophilicity; extended half-life

Research Findings and Implications

  • Fluorine Position Matters : Meta-fluorination (3-F) optimizes steric and electronic profiles compared to ortho-fluorination (2-F), as seen in kinase inhibition assays (IC₅₀: 3-F = 12 nM vs. 2-F = 45 nM) .
  • Heterocyclic Substitutions : Thiazole-containing analogs exhibit reduced membrane permeability due to polarity, limiting in vivo efficacy despite comparable target affinity .
  • Backbone Flexibility : Urea derivatives show prolonged metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h for carboxamides) but require structural optimization to mitigate off-target effects .

Biological Activity

N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a unique pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a 3-fluorophenyl substituent. The presence of the fluorine atom enhances metabolic stability and bioavailability, which can improve the compound's efficacy in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cancer progression. In particular, compounds with similar structural motifs have been shown to exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the signaling pathways of many cancers .

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidines possess significant antitumor properties. For example, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (μM)Mechanism of Action
B1NCI-H197513EGFR inhibition
B9A5490.440Apoptosis induction
A5NCI-H460>50Low activity due to structural issues

Kinase Inhibition

The compound's structure suggests potential as an EGFR inhibitor. In vitro studies have shown that certain derivatives exhibit IC50 values as low as 15 nM against EGFR L858R/T790M mutations . This selectivity is critical for developing targeted therapies for resistant cancer types.

Case Studies

  • EGFR Inhibitors : A study synthesized several pyrido[2,3-d]pyrimidines and evaluated their activity against EGFR. The most promising candidates exhibited potent inhibition with IC50 values significantly lower than traditional chemotherapeutics .
  • MIF Inhibition : Another investigation focused on thienopyrimidine derivatives related to this compound, revealing effective inhibition of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, and what challenges exist in optimizing yield?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation reactions. A common approach includes:

Cyclocondensation of thiophene derivatives with pyrimidine precursors under acidic conditions.

Introduction of the 3-fluorophenyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

  • Key Challenges : Low yields (30–50%) due to steric hindrance from the pyrido-thieno-pyrimidine core and competing side reactions. Optimization strategies include using palladium catalysts (e.g., Pd(OAc)₂) and microwave-assisted synthesis to reduce reaction time .

Q. How is the structural characterization of this compound validated, and which spectroscopic techniques are most reliable?

  • Methodological Answer :

  • 1H/13C NMR : Assignments focus on distinguishing aromatic protons (δ 7.1–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the fused pyrido-thieno-pyrimidine system .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antiplasmodial Activity : IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum strains, linked to inhibition of parasite dihydrofolate reductase (DHFR) .
  • Kinase Inhibition : Moderate activity (IC₅₀ ~5 µM) against CDK9, validated via competitive ATP-binding assays and molecular docking studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects : Fluorine at the 3-position on the phenyl ring enhances metabolic stability and target binding (e.g., via C–F···H–N interactions) .
  • Pyrimidine Core Modifications : Replacing the 4-oxo group with a thioxo group reduces solubility but improves membrane permeability .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to predict activity against kinase targets, leveraging 3D electrostatic and steric descriptors .

Q. What analytical methods are recommended for resolving contradictions in solubility and stability data?

  • Methodological Answer :

  • HPLC-PDA-MS : Detects degradation products under acidic/alkaline conditions (e.g., hydrolysis of the carboxamide group) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, with decomposition observed at higher temperatures .
  • Dynamic Light Scattering (DLS) : Measures aggregation propensity in aqueous buffers, which may explain discrepancies in bioactivity assays .

Q. How can computational modeling address discrepancies in target-binding hypotheses?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate binding to DHFR or CDK9 over 100 ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Asp94 or Lys48) .
  • Free Energy Perturbation (FEP) : Quantifies the impact of fluorine substitution on binding affinity, resolving conflicting IC₅₀ values from enzymatic vs. cellular assays .

Q. What experimental designs are critical for validating in vivo efficacy and toxicity?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and cardiotoxicity via hERG channel inhibition assays (IC₅₀ >10 µM desirable) .

Data Contradiction Analysis

Q. How can conflicting reports on metabolic stability be resolved?

  • Methodological Answer :

  • Microsomal Incubation Assays : Compare stability in human vs. rat liver microsomes, identifying species-specific CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) responsible for oxidation .
  • Isotope-Labeling : Use ¹⁸O or ¹³C isotopes to track metabolic pathways and confirm N-dealkylation as the primary degradation route .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.